[2-Methyl-5-(propan-2-yl)phenyl](pyridin-4-yl)methanone
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Overview
Description
2-Methyl-5-(propan-2-yl)phenylmethanone is an organic compound that features a phenyl ring substituted with a methyl group and an isopropyl group, as well as a pyridinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in DMF to yield the intermediate 1-phenyl-1,4-pentanedione . This intermediate can then undergo further reactions to introduce the pyridinyl group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2-Methyl-5-(propan-2-yl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-5-(propan-2-yl)phenylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide
- 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
Uniqueness
2-Methyl-5-(propan-2-yl)phenylmethanone is unique due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61496-10-4 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H17NO/c1-11(2)14-5-4-12(3)15(10-14)16(18)13-6-8-17-9-7-13/h4-11H,1-3H3 |
InChI Key |
LBEPHIKGQKGEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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